
(1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol is a complex organic molecule with a unique structure. It is characterized by its multiple chiral centers and a hydroxyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol typically involves multiple steps, including the formation of the indene ring system, introduction of the hydroxyl group, and the establishment of the chiral centers. Common reagents used in these reactions include tert-butyldimethylsilyl chloride for protecting groups and lithium aluminum hydride for reductions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as high-performance liquid chromatography (HPLC) are often employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the indene ring system.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and thionyl chloride for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which (1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s chiral centers also play a crucial role in its interactions with biological molecules, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((1R,3aR,4S,7aR)-4-((tert-butyldimethylsilyl)oxy)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol
- 1H-Indene-1-ethanol, 4-((1,1-diMethylethyl)diMethylsilyl)oxy]octahydro-β,7a-diMethyl-, (βS,1R,3aR,4S,7aR)-
Uniqueness
The uniqueness of (1R,3aR,4S,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-methyloctahydro-1H-inden-4-ol lies in its specific arrangement of chiral centers and functional groups. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(7aR)-1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9?,10?,11?,12?,13-/m1/s1 |
InChI Key |
FUBPRYXDIHQLGH-VYDKLHFJSA-N |
Isomeric SMILES |
CC(CO)C1CCC2[C@@]1(CCCC2O)C |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)
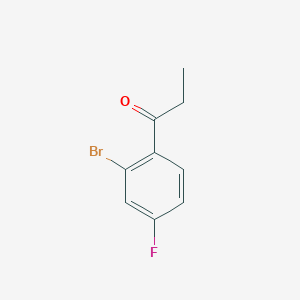
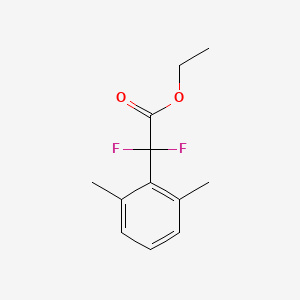
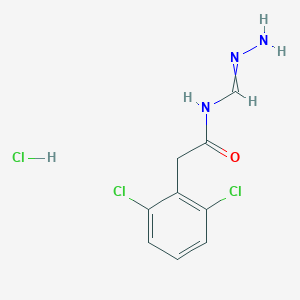
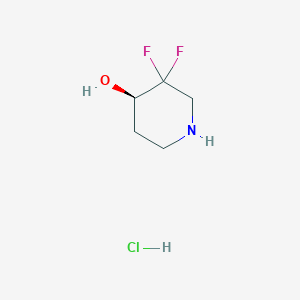
![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)

![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)
![2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile](/img/structure/B12444974.png)
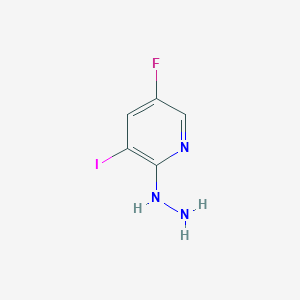
![4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol](/img/structure/B12444981.png)
![Tert-butyl 3-fluoro-4-{[1-(4-methoxyphenyl)ethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12444994.png)
